Methods and Technical Details
The synthesis of hemoglobin F-Oakland involves genetic expression of the gamma globin gene, which can be influenced by various factors including genetic mutations. The specific mutation responsible for the Oakland variant has been identified as a substitution at the amino acid level, which alters the protein's properties. Techniques such as polymerase chain reaction (PCR) and sequencing are employed to identify and confirm these mutations in the gamma globin gene.
Reactions and Technical Details
Hemoglobin F-Oakland participates in typical hemoglobin reactions, including oxygen binding and release, but with altered kinetics due to its structural modifications. The variant demonstrates a higher affinity for oxygen than adult hemoglobin, which can be advantageous in certain physiological conditions.
Process and Data
The mechanism of action of hemoglobin F-Oakland primarily revolves around its oxygen transport capabilities. The enhanced affinity for oxygen allows for more effective transport from the lungs to tissues, particularly under conditions where adult hemoglobin might not perform optimally.
Physical Properties
Chemical Properties
Scientific Uses
Hemoglobin F-Oakland has significant implications in clinical and research settings:
Hemoglobin F-Oakland (Hb F-Oakland) was first characterized in 1987 through specialized neonatal hemoglobinopathy screening programs. This variant was detected during routine analysis of infant blood samples using high-resolution electrophoretic techniques that uncovered an anomalous fetal hemoglobin (Hb F) fraction. Unlike adult hemoglobin variants, Hb F-Oakland represents a rare mutation specific to the gamma (γ)-globin chain of fetal hemoglobin—a finding of particular significance given that Hb F typically constitutes less than 1% of total hemoglobin in adults but dominates during fetal development. The variant’s discovery emerged from meticulous laboratory investigation of unusual electrophoretic patterns observed during newborn screening protocols designed to identify hemoglobinopathies like sickle cell disease and thalassemia [7]. The Oakland designation reflects its identification within the San Francisco Bay Area’s robust hemoglobinopathy research network, though detailed case reports remain limited in the scientific literature.
Table 1: Key Characteristics of Hemoglobin F-Oakland
Property | Specification |
---|---|
Year Identified | 1987 |
Globin Chain Affected | Gγ chain (α₂γ₂ tetramer) |
Amino Acid Substitution | Glutamic acid → Lysine at position 26 (B8) |
Structural Classification | Fetal hemoglobin variant |
Detection Method | Cellulose acetate electrophoresis + confirmatory DNA analysis |
The nomenclature "Hb F-Oakland" follows the established convention for hemoglobin variants: geographic designation (Oakland) appended to the hemoglobin type (Fetal). Biochemically, it is designated as α₂Gγ₂(26)(B8)Glu→Lys, precisely indicating:
This variant was classified among non-pathological fetal hemoglobin variants, distinct from disease-associated mutants like Hb S (sickle) or unstable hemoglobins. Its discovery coincided with evolving understanding of hemoglobin diversity during the 1980s–1990s, when advanced electrophoretic and chromatographic methods (e.g., HPLC, isoelectric focusing) revealed numerous geographically named variants. Unlike Hb F-Portland or Hb F-Hull, Hb F-Oakland’s classification emphasized its specific γ-chain mutation without clinical pathology, aligning it with variants such as Hb F-Malta-1 [5] [9].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1